2-Phenyl-2-propyl glucuronide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

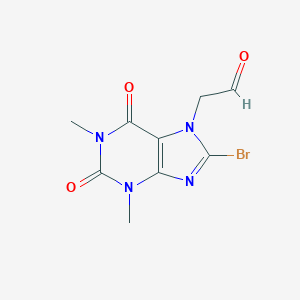

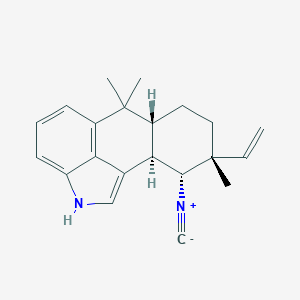

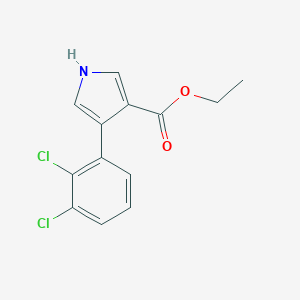

2-Phenyl-2-propyl glucuronide (PPG) is a metabolite of several drugs, including propoxyphene and methadone. It is a glucuronide conjugate that is formed in the liver and excreted in urine. PPG has gained attention in recent years due to its potential as a biomarker for drug use monitoring and forensic analysis.

Mécanisme D'action

The exact mechanism of action of 2-Phenyl-2-propyl glucuronide is not fully understood. It is believed to be formed by the glucuronidation of propoxyphene or methadone in the liver. 2-Phenyl-2-propyl glucuronide is then excreted in urine. 2-Phenyl-2-propyl glucuronide may also have some pharmacological activity, as it has been shown to bind to opioid receptors in vitro.

Effets Biochimiques Et Physiologiques

2-Phenyl-2-propyl glucuronide has no known physiological effects. It is a metabolite that is excreted in urine and has no known pharmacological activity. 2-Phenyl-2-propyl glucuronide has been shown to be stable in urine samples for up to 6 months at -20°C, making it a useful biomarker for drug use monitoring and forensic analysis.

Avantages Et Limitations Des Expériences En Laboratoire

2-Phenyl-2-propyl glucuronide is a useful biomarker for drug use monitoring and forensic analysis due to its stability in urine samples and its specificity for propoxyphene and methadone use. However, 2-Phenyl-2-propyl glucuronide can also be detected in urine samples of individuals who have consumed poppy seeds or other substances that contain morphine or codeine. This can lead to false-positive results in drug testing. Additionally, 2-Phenyl-2-propyl glucuronide is not a reliable biomarker for detecting recent drug use, as it is excreted in urine for up to 3 days after drug administration.

Orientations Futures

Future research on 2-Phenyl-2-propyl glucuronide could focus on developing more sensitive and specific methods for detecting 2-Phenyl-2-propyl glucuronide in urine samples. This could include the use of mass spectrometry or other advanced analytical techniques. Additionally, 2-Phenyl-2-propyl glucuronide could be investigated as a potential biomarker for other drugs, such as fentanyl or oxycodone. Further research is also needed to understand the pharmacological activity of 2-Phenyl-2-propyl glucuronide and its potential as a therapeutic agent.

Méthodes De Synthèse

2-Phenyl-2-propyl glucuronide can be synthesized by the enzymatic conjugation of 2-phenyl-2-propionic acid with glucuronic acid. This reaction is catalyzed by UDP-glucuronosyltransferase enzymes in the liver. 2-Phenyl-2-propyl glucuronide can also be synthesized in vitro by incubating propoxyphene or methadone with human liver microsomes.

Applications De Recherche Scientifique

2-Phenyl-2-propyl glucuronide has been used as a biomarker for drug use monitoring and forensic analysis. It has been detected in urine samples of individuals who have taken propoxyphene or methadone. 2-Phenyl-2-propyl glucuronide can be used to differentiate between recent and past drug use, as it is excreted in urine for up to 3 days after drug administration. 2-Phenyl-2-propyl glucuronide has also been used to monitor compliance with drug treatment programs and to detect drug-facilitated sexual assault.

Propriétés

Numéro CAS |

106760-29-6 |

|---|---|

Nom du produit |

2-Phenyl-2-propyl glucuronide |

Formule moléculaire |

C15H20O7 |

Poids moléculaire |

312.31 g/mol |

Nom IUPAC |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-phenylpropan-2-yloxy)oxane-2-carboxylic acid |

InChI |

InChI=1S/C15H20O7/c1-15(2,8-6-4-3-5-7-8)22-14-11(18)9(16)10(17)12(21-14)13(19)20/h3-7,9-12,14,16-18H,1-2H3,(H,19,20)/t9-,10-,11+,12-,14-/m0/s1 |

Clé InChI |

IDKZSYGHWZFFSU-HNRZYHPDSA-N |

SMILES isomérique |

CC(C)(C1=CC=CC=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |

SMILES |

CC(C)(C1=CC=CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O |

SMILES canonique |

CC(C)(C1=CC=CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O |

Synonymes |

2-P-2-P-G 2-phenyl-2-propyl glucuronide 2-phenylpropan-2-ol glucuronide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(5-Anilino-2,4-dimethoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide](/img/structure/B12568.png)

![7-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid](/img/structure/B12570.png)

![5-(aminomethyl)-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide](/img/structure/B12585.png)